![molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mc-Val-Cit-PAB-Cl ist ein spaltbarer Linker, der beim Aufbau von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Diese Verbindung ist besonders wichtig im Bereich der zielgerichteten Krebstherapie, wo sie die Abgabe von zytotoxischen Medikamenten an Krebszellen erleichtert und gleichzeitig Schäden an gesunden Zellen minimiert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Mc-Val-Cit-PAB-Cl umfasst mehrere Schritte, beginnend mit der Herstellung des Val-Cit-DipeptidmotivsDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und spezifischen Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Produktion von Mc-Val-Cit-PAB-Cl unter Verwendung von automatisierten Synthesegeräten hochskaliert. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken, um die strengen Qualitätsstandards zu erfüllen, die für pharmazeutische Anwendungen erforderlich sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mc-Val-Cit-PAB-Cl unterliegt hauptsächlich Spaltungsreaktionen, insbesondere in Gegenwart bestimmter Enzyme wie Cathepsin B. Diese Spaltung setzt die an den Antikörper gebundene zytotoxische Nutzlast frei und ermöglicht eine gezielte Medikamentenabgabe .
Häufige Reagenzien und Bedingungen: Die Spaltung von Mc-Val-Cit-PAB-Cl wird durch das Vorhandensein von Cathepsin B und verwandten Enzymen erleichtert, die in den Lysosomen von Krebszellen reichlich vorhanden sind. Die Reaktionsbedingungen umfassen typischerweise einen leicht sauren pH-Wert, der für die Enzymaktivität optimal ist .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Spaltung von Mc-Val-Cit-PAB-Cl gebildet wird, ist das aktive zytotoxische Medikament, das innerhalb der Zielkrebszellen freigesetzt wird. Diese gezielte Freisetzung minimiert die systemische Toxizität und verbessert die therapeutische Wirksamkeit des Medikaments .
Wissenschaftliche Forschungsanwendungen
Mc-Val-Cit-PAB-Cl wird in großem Umfang bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die Krebstherapie eingesetzt. Seine Fähigkeit, die gezielte Medikamentenabgabe zu ermöglichen, macht es zu einem wertvollen Werkzeug in der präklinischen und klinischen Forschung. Die Verbindung wird auch in Studien zur Erforschung der Mechanismen der Arzneimittelresistenz und zur Optimierung des ADC-Designs verwendet .
Wirkmechanismus
Der Wirkmechanismus von Mc-Val-Cit-PAB-Cl beinhaltet seine Spaltung durch Cathepsin B und verwandte Enzyme in den Lysosomen von Krebszellen. Diese Spaltung setzt das gebundene zytotoxische Medikament frei, das dann seine Wirkung entfaltet, indem es das Mikrotubuli-Netzwerk innerhalb der Krebszellen stört, was zum Zelltod führt .
Wissenschaftliche Forschungsanwendungen
Mc-Val-Cit-PAB-Cl is extensively used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in both preclinical and clinical research. The compound is also used in studies exploring the mechanisms of drug resistance and the optimization of ADC design .
Wirkmechanismus
The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes in the lysosomes of cancer cells. This cleavage releases the attached cytotoxic drug, which then exerts its effects by disrupting the microtubule network within the cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Val-Cit-PABC
- Gly-Phe-Leu-Gly
- Bernsteinsäureanhydrid
- EMCS (6-Maleimidohexansäure N-Hydroxysuccinimidester)
- DSS Crosslinker
Einzigartigkeit: Mc-Val-Cit-PAB-Cl zeichnet sich durch seine hohe Spezifität und Effizienz bei der Medikamentenabgabe aus. Seine spaltbare Natur stellt sicher, dass das zytotoxische Medikament nur in Gegenwart bestimmter Enzyme freigesetzt wird, wodurch Off-Target-Effekte reduziert und therapeutische Ergebnisse verbessert werden .
Eigenschaften
Molekularformel |
C28H39ClN6O6 |
|---|---|
Molekulargewicht |
591.1 g/mol |
IUPAC-Name |
N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41) |
InChI-Schlüssel |
TUMQZNBKSWFFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)

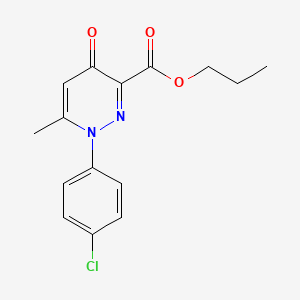

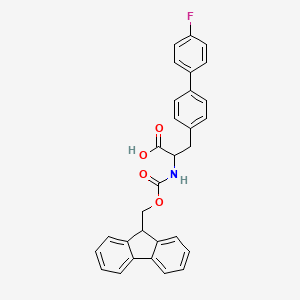
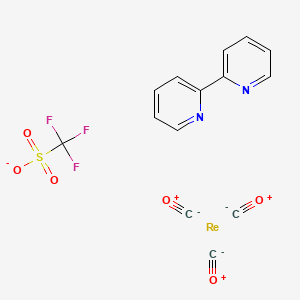
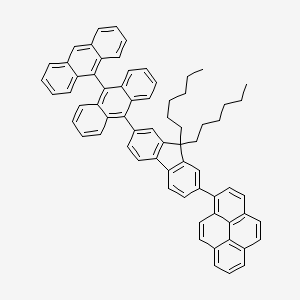
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
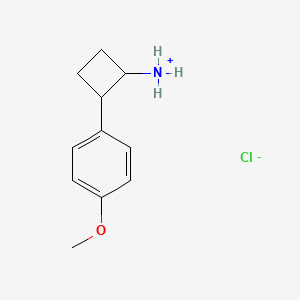
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
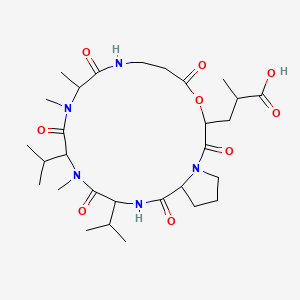
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
